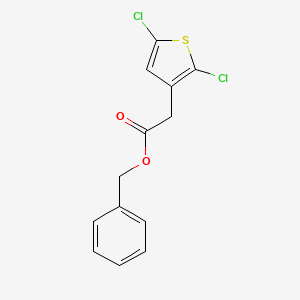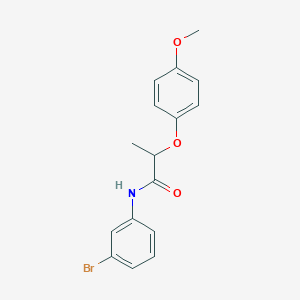
Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 2-(2,5-dichlorothiophen-3-yl)acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate typically involves the esterification of 2-(2,5-dichlorothiophen-3-yl)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols, especially under the influence of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Thiophene derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. It may also serve as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate involves its interaction with various molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert specific effects on cellular functions.
Vergleich Mit ähnlichen Verbindungen
- Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
- 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides
- 2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles
Comparison: Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate is unique due to its specific ester linkage and the presence of the benzyl group. This structure imparts distinct chemical and physical properties, making it suitable for applications where other similar compounds may not be as effective. For instance, the presence of the benzyl group can enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes.
Eigenschaften
IUPAC Name |
benzyl 2-(2,5-dichlorothiophen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2S/c14-11-6-10(13(15)18-11)7-12(16)17-8-9-4-2-1-3-5-9/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBBHJJEYRAHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate](/img/structure/B2512148.png)
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE](/img/structure/B2512149.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2512152.png)

![(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2512155.png)

![3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2512157.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2512160.png)
![6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2512162.png)
![N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide](/img/structure/B2512163.png)



![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)
